molecular formula C6H6O2 B142491 Hydroquinone-d4 CAS No. 25294-85-3

Hydroquinone-d4

Cat. No. B142491
CAS RN: 25294-85-3
M. Wt: 114.13 g/mol
InChI Key: QIGBRXMKCJKVMJ-RHQRLBAQSA-N
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Description

Hydroquinone-d4 is a derivative of Hydroquinone . It is an aromatic organic compound that is a type of phenol, a derivative of benzene, having the chemical formula C6H2D4O2 . It has two hydroxyl groups bonded to a benzene ring in a para position . It is a white granular solid .


Molecular Structure Analysis

The molecular formula of Hydroquinone-d4 is C6H2D4O2 . The molecular weight is 114.135287112 . The structure of Hydroquinone-d4 is similar to that of Hydroquinone, which has two hydroxyl groups bonded to a benzene ring in a para position .

Scientific Research Applications

1. Skin Whitening and Melanogenesis

Hydroquinone and its derivatives, such as arbutin and deoxyarbutin, have been studied for their effects on melanogenesis and antioxidation. Research suggests that these compounds inhibit tyrosinase activity, impacting skin pigmentation processes. Deoxyarbutin, in particular, demonstrates potent tyrosinase inhibition, reduced cytotoxicity, and certain antioxidation potential, making it a potentially effective and safe alternative to hydroquinone for skin whitening purposes (Hu et al., 2009).

2. Oxidative DNA Damage and Genotoxicity

Hydroquinone's effects on genotoxicity and oxidative DNA damage have been observed in HepG2 cells. The compound induced DNA strand breaks, DNA-protein crosslinks, and chromosome breaks, primarily through oxidative stress mechanisms. This suggests that hydroquinone can exert genotoxic effects, potentially through DNA damage caused by increased reactive oxygen species levels (Luo et al., 2008).

3. Interaction with Fullerenes

Research into the interaction between hydroquinone and fullerenes (both pristine and doped) indicates potential applications in drug delivery and sensor technologies. The adsorption energies and electronic properties of hydroquinone interacting with fullerenes were examined, highlighting the sensitivity of silicon or boron-doped fullerenes to the hydroquinone molecule (Ergürhan et al., 2018).

4. Bioavailability and Metabolism in Human Skin

Studies on hydroquinone's topical bioavailability and metabolism in humans revealed rapid movement into the stratum corneum and continuous plasma levels, indicating significant skin penetration. The in vivo bioavailability was around 45.3% from a 2% cream formulation. This highlights the importance of considering both the bioavailability of intact hydroquinone and its metabolic processes in risk assessments (Wester et al., 1998).

properties

IUPAC Name

2,3,5,6-tetradeuteriobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGBRXMKCJKVMJ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480399
Record name (~2~H_4_)Benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroquinone-d4

CAS RN

25294-85-3
Record name (~2~H_4_)Benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25294-85-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
EW Choe, M Borzo - Journal of applied polymer science, 1994 - Wiley Online Library
… protonated and deuterated poly (p -0xybenzoate- co-p -phenylene isophthalate ) , the triad diacid chloride was reacted with the disodium salt of hydroquinone or of hydroquinone-d4. …
Number of citations: 10 onlinelibrary.wiley.com
J Poerschmann, T Gorecki - Current Chromatography, 2017 - ingentaconnect.com
… -d4 (to quantify C2-C6 carboxylic acids), succinic acid-d4 (to quantify dicarboxylic acids), sodium lactate-3,3,3-d3 (to quantify short-chain hydroxyl carboxylic acids), hydroquinone-d4 (to …
Number of citations: 2 www.ingentaconnect.com
EB Barmatov, MV Barmatova - Polymer Science Series B, 2007 - Springer
… A monomer [1] containing a selectively deuterated aromatic ring was prepared from hydroquinone-d4. The degree of deuteration of the monomer was 98.0 ± 0.2%. Copolymers P-ı were …
Number of citations: 1 link.springer.com
J Poerschmann, T Górecki - Current Chromatography, 2016 - ingentaconnect.com
… fragment ion of the TMS ether of phenol-d7), and benzenediols as TMS ethers were quantified referring to m/z=243 amu (characteristic fragment ion of the TMS ether of hydroquinone-d4…
Number of citations: 1 www.ingentaconnect.com
M Mascelloni - 2015 - etheses.bham.ac.uk
… Figure 16: Graphical plot of internal standard hydroquinone D4 normalized against the recovery standard P-terphenyl D14, the trend line was added to underline the increasing trend …
Number of citations: 4 etheses.bham.ac.uk
S Milster, T Grünbaum, S Bange, A Nahlawi, MY Teferi… - spin - researchgate.net
… having determined the deuteration of hydroquinone-d4 via 1H and 13C NMR spectroscopy. The 13C {1H, 2Hdecoupled} NMR spectrum of hydroquinone-d4 was used to determine the …
Number of citations: 3 www.researchgate.net
GR Desiraju - 1976 - search.proquest.com
… Also, the rate of exchange of deuterium between 2a and hydroquinone-d4 was about five times as …
Number of citations: 2 search.proquest.com
J Zhen, S Nie, J Sun, S Pan, J Wang, J Sun… - Journal of …, 2022 - Elsevier
Developing highly efficient and stable catalysts for peroxymonosulfate (PMS) based advanced oxidation processes (AOPs) are crucial in the field of environmental remediation. In this …
Number of citations: 3 www.sciencedirect.com
S Jahromi - Macromolecules, 1994 - ACS Publications
… The deuterated diepoxide was synthesized by using hydroquinone-d4 (MSD Isotopes, Montreal, Canada). 4,4'Diaminobiphenyl (II) was supplied by RPL (Leuven, Belgium) and was …
Number of citations: 50 pubs.acs.org
CP Smyth - Journal de Chimie Physique, 1966 - jcp.edpsciences.org
… des temps différents et de doser ensuite l’hydroquinone-d4 qui aurait pu se former par des « sauts » d’hydrogène. Aucune trace d’hydroquinone-d4 n’a pu être détectée. Par contre l’…
Number of citations: 12 jcp.edpsciences.org

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